![molecular formula C13H14N2 B1594265 4-[(Phenylamino)methyl]aniline CAS No. 24007-66-7](/img/structure/B1594265.png)

4-[(Phenylamino)methyl]aniline

Overview

Description

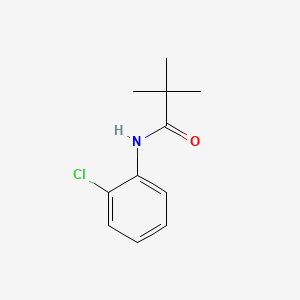

“4-[(Phenylamino)methyl]aniline” is an organic compound with the molecular formula C13H14N2. It is a derivative of phenylamine, also known as aniline or aminobenzene .

Synthesis Analysis

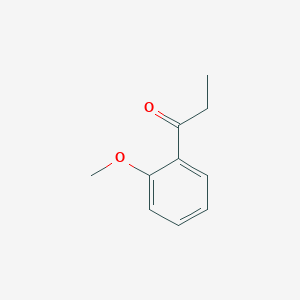

The synthesis of “this compound” and similar compounds often involves the reduction of Schiff bases . Another method involves the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes .

Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been confirmed by FT-IR, 13C NMR, and 1H NMR spectroscopy analyses . The compounds consist of asymmetric units in orthorhombic and monoclinic crystal systems .

Chemical Reactions Analysis

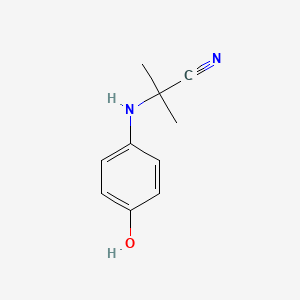

The chemical reactivity of “this compound” and similar compounds allows them to form biologically active novel heterocyclic moieties . For instance, the reaction of anilines with cyanoacetyl chloride has been reported .

Physical And Chemical Properties Analysis

Phenylamine, a related compound, is a colorless liquid that darkens rapidly on exposure to light and air . It has a melting point of -6.2°C and a boiling point of 184°C . The higher values for phenylamine are due to permanent dipole-dipole attractions and hydrogen bonding .

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

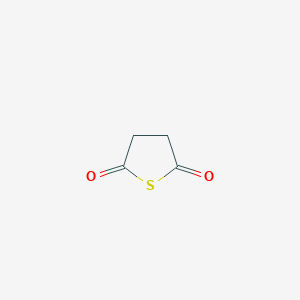

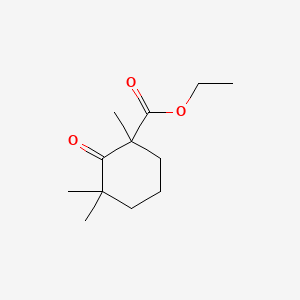

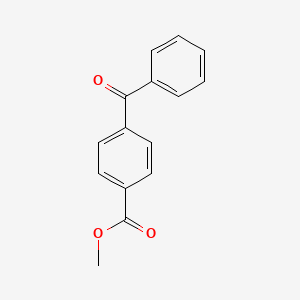

4-[(Phenylamino)methyl]aniline and its derivatives have been used in various chemical synthesis processes. For instance, Fretz et al. (2000) described the synthesis of 4-methyl-3-(phenylamino)quinolin-2(1H)-one through a reaction involving ethyl 2-chloro-3-(phenylamino)but-2-enoate and aniline, highlighting a novel access to novel 4-alkyl-substituted 3-(arylamino)quinolin-2(1H)-ones (Fretz, Gaugler, & Schneider, 2000).

2. Dyeing Properties and Applications

The influence of methyl groups on the color and dyeing properties of acid dyes derived from 1-amino-4-bromo-anthraquinone-2-sulphonic acid and arylamines has been studied by Zhang and Hou (1996). They found that the orientation and number of methyl groups on the 4-phenylamino substituent affected both the color and dyeing properties of the dyes, with more methyl groups resulting in higher dye uptake and better fastness to wet treatments (Zhang & Hou, 1996).

3. Biological and Medicinal Chemistry

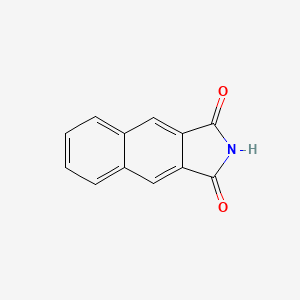

Yang-Heon Song (2007) reported the synthesis of several new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives, which have shown potential as inhibitors of VEGF receptor-2 kinase, a key component in the signaling pathway for the development of new blood vessels in tumors. These derivatives also showed potential as ligands for the 5-HT3 receptor, which has applications in treating psychosis, memory impairment, and drug abuse (Song, 2007).

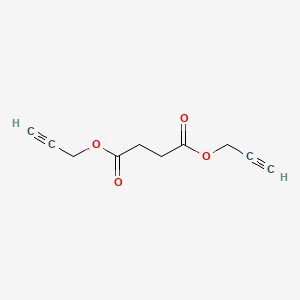

4. Environmental Applications

One notable application in environmental chemistry is the use of ionic liquids for the synthesis of 4-(phenylamino)methyl-ethylene carbonate from CO2, epichlorohydrin, and aniline. This synthesis, investigated by Wang et al. (2013), shows how ionic liquids can catalyze the reaction effectively without requiring additional solvents or additives, demonstrating an environmentally friendly approach to chemical synthesis (Wang et al., 2013).

Mechanism of Action

Target of Action

It is suggested that similar compounds exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Mode of Action

It’s known that related compounds inhibit the production of prostaglandin e2 and the activity of cox-2 . These compounds likely interact with their targets, leading to changes in the biochemical pathways involved in inflammation.

Biochemical Pathways

Related compounds are known to affect pathways involving inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . The downstream effects of these interactions likely contribute to the compound’s anti-inflammatory effects.

Pharmacokinetics

The pharmacokinetics of similar compounds, such as aniline derivatives, have been studied . These studies suggest that the compound’s bioavailability may be influenced by factors such as metabolic activation, elimination rates, and the formation of primary acetylated metabolites .

Result of Action

Related compounds have been shown to exhibit potent anti-inflammatory effects . These effects are likely due to the inhibition of key inflammatory mediators, leading to a reduction in inflammation.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other compounds can influence the activity of similar compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(anilinomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9,15H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLONWIQMGNPYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50308987 | |

| Record name | 4-[(phenylamino)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24007-66-7 | |

| Record name | NSC210539 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(phenylamino)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1594190.png)

![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene](/img/structure/B1594198.png)